2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one
Overview
Description
2-(3-Aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Chemistry in Synthesis
An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives showcases the potential of using surfactants in aqueous medium for the intermolecular cycloaddition process. This method provides an eco-friendly alternative to traditional pyrrole synthesis techniques, highlighting its importance in green chemistry and organic synthesis (Kumar et al., 2017).
Synthesis of Halogenated and Nitro Compounds
Research into the synthesis of novel 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones having halogen or nitro groups offers insights into the construction of complex organic molecules. These synthesized compounds have potential applications in the development of new pharmaceuticals and materials (Kwiecień & Szychowska, 2006).
Novel Synthetic Pathways
A study on the transformation of 4-substituted tetrahydro-pyrrolobenzodiazepines in a three-component reaction with methyl propiolate and indole reveals a new pathway for creating substituted pyrroles. This research contributes to the broader understanding of heterocyclic chemistry and offers a novel approach for synthesizing complex heterocycles (Voskressensky et al., 2014).
Catalysis and Organic Transformations
The discovery of new catalytic activities and organic transformations is vital for advancing synthetic methodologies. For example, the research on catalytic hydrogenation of methyl esters of some 1H-pyrazoline-3-carboxylic acids opens new avenues for the synthesis of aminopyrrolidinones, which are valuable intermediates in organic synthesis (Gorpinchenko et al., 2009).
Antimicrobial and Antifungal Applications
Synthetic efforts to create new compounds with potential antimicrobial and antifungal activities are crucial in the fight against resistant pathogens. Studies on the synthesis and biological evaluation of various organic compounds, including those with pyrrole and pyrazoline structures, contribute to this field by identifying new agents with significant activities (Sherekar et al., 2021).
Properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(2-methoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13-5-3-2-4-11(13)12(16)9-15-7-6-10(14)8-15/h2-5,10H,6-9,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMMOUNLBWTYMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CN2CCC(C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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